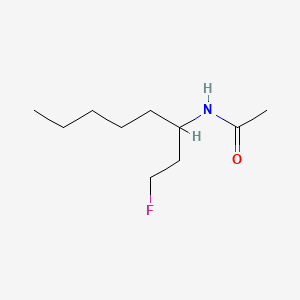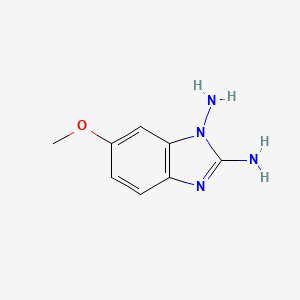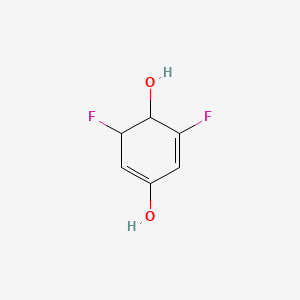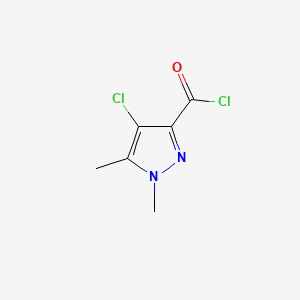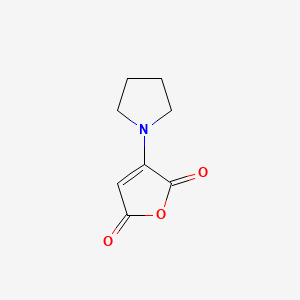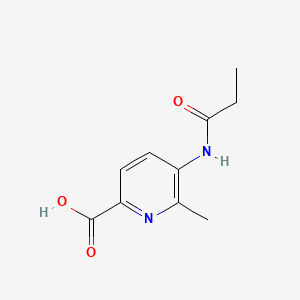
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate is an organoboron compound known for its unique chemical properties and applications in various fields. This compound features a boron atom bonded to a dioxaborinate ring, which is further substituted with a 4-fluorophenyl group and three methyl groups. The presence of the fluorophenyl group imparts distinct electronic characteristics to the molecule, making it valuable in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate typically involves the reaction of 4-fluorophenylboronic acid with a suitable dioxaborinate precursor under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Halogenated derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate exerts its effects involves the interaction of the boron center with various molecular targets. In catalytic processes, the boron atom can coordinate with transition metals, facilitating the formation of new chemical bonds. The fluorophenyl group enhances the compound’s reactivity by stabilizing intermediates through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the fluorine and dioxaborinate moieties, resulting in different reactivity and applications.
4-Fluorophenylboronic acid: Similar electronic properties but lacks the dioxaborinate ring, affecting its stability and reactivity.
Trimethylborate: Contains the boron and methyl groups but lacks the fluorophenyl group, leading to different chemical behavior.
Uniqueness
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate is unique due to the combination of the fluorophenyl group and the dioxaborinate ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.
Propiedades
Número CAS |
173341-99-6 |
|---|---|
Fórmula molecular |
C9H9BFO2 |
Peso molecular |
178.977 |
Nombre IUPAC |
5-(4-fluorophenyl)-1,3,2$l^{2} |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
Clave InChI |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)
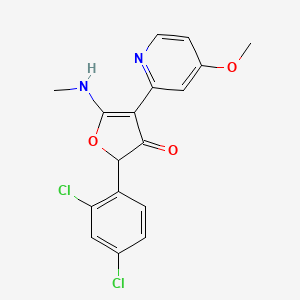
![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)
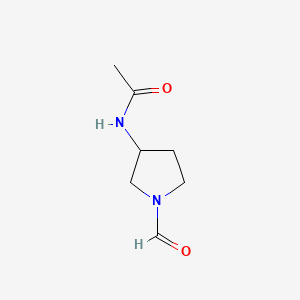
![3-{(E)-[3-Methyl-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B575078.png)
